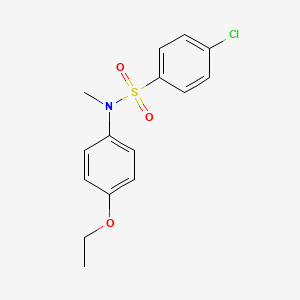
4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide is an organic compound with the molecular formula C15H16ClNO3S. This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a methylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of N-substituted sulfonamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
科学的研究の応用
4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(4-ethoxyphenyl)benzamide
- 4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-14-8-6-13(7-9-14)17(2)21(18,19)15-10-4-12(16)5-11-15/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSWZSHSAMSVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2372441.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)
![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)
![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)
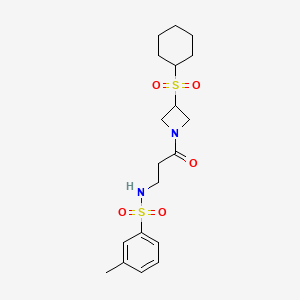
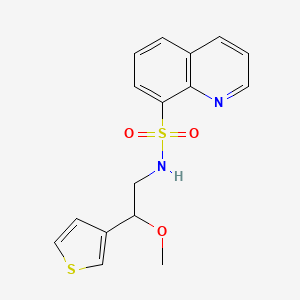
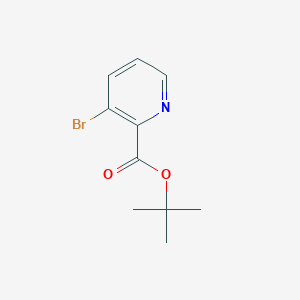
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![4-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)
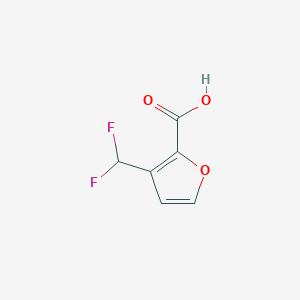
![7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2372462.png)

